Methyl 4-(3-methylbut-2-enyloxy)benzoate

Lipophilicity Drug Design Permeability

Methyl 4-(3-methylbut-2-enyloxy)benzoate (CAS 34593-50-5) is a prenyl ether-substituted methyl benzoate ester with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. It is structurally derived from methyl 4-hydroxybenzoate (methyl paraben) by O-prenylation with a 3-methylbut-2-enyl group, which imparts significantly higher lipophilicity (LogP ≈ 2.82) than common benzoate esters.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B8704207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-methylbut-2-enyloxy)benzoate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C(=O)OC)C
InChIInChI=1S/C13H16O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-8H,9H2,1-3H3
InChIKeyLUAUIYBECKQFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-methylbut-2-enyloxy)benzoate – A Prenylated Benzoate Ester with Differentiated Lipophilicity and Hypolipidemic Bioactivity


Methyl 4-(3-methylbut-2-enyloxy)benzoate (CAS 34593-50-5) is a prenyl ether-substituted methyl benzoate ester with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol [1]. It is structurally derived from methyl 4-hydroxybenzoate (methyl paraben) by O-prenylation with a 3-methylbut-2-enyl group, which imparts significantly higher lipophilicity (LogP ≈ 2.82) than common benzoate esters. The compound has been studied in hypolipidemic drug discovery as part of a series of alkyloxyarylcarboxylic acids, demonstrating measurable reductions in plasma triglycerides and cholesterol in rodent models [2]. Additionally, authoritative databases annotate it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3].

Why Methyl 4-(3-methylbut-2-enyloxy)benzoate Cannot Be Simply Interchanged with Common Benzoate Ester Analogs


In-class compounds such as methyl 4-hydroxybenzoate (methyl paraben), methyl 4-methoxybenzoate, or even the free acid valencic acid lack the specific prenyl ether moiety that governs both the lipophilicity-driven membrane partitioning and the metabolic recognition of methyl 4-(3-methylbut-2-enyloxy)benzoate. The 1977 J. Med. Chem. structure-activity relationship (SAR) study by Parker et al. demonstrated that subtle alterations in the alkyl/alkenyl ether group profoundly shift hypolipidemic potency and organ-specific effects [1]. The prenyl double bond also enables Claisen rearrangement chemistry that is unattainable with saturated or hydroxy analogs, directly affecting the compound's utility as a synthetic intermediate [2]. Because LogP, enzyme inhibition profile, and chemical reactivity are all structure-dependent, a generic substitution would yield a materially different experimental outcome, making this specific ester essential for reproducible results in both pharmacological and synthetic applications.

Quantitative Differentiation Evidence for Methyl 4-(3-methylbut-2-enyloxy)benzoate vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Methyl Paraben and Methyl 4-Methoxybenzoate

Methyl 4-(3-methylbut-2-enyloxy)benzoate exhibits a calculated octanol-water partition coefficient (LogP) of 2.82 (ALogP) , compared to 1.96 for methyl 4-hydroxybenzoate (methyl paraben) [1] and approximately 2.0 for methyl 4-methoxybenzoate [2]. The +0.86 LogP difference over methyl paraben represents a roughly 7-fold increase in lipophilicity, predicting enhanced membrane permeability and altered tissue distribution.

Lipophilicity Drug Design Permeability

Plasma Triglyceride Lowering in Wistar Rat Model vs. Study Baseline

In a 10-day dietary administration study in Wistar rats, methyl 4-(3-methylbut-2-enyloxy)benzoate at 717 µmol/kg/day reduced plasma triglycerides by 29% and plasma cholesterol by 8% relative to untreated controls [1][2]. This same study, which explored a series of alkyloxyarylcarboxylic acids, established that the prenyl ether substitution pattern yields a distinct efficacy profile compared to saturated alkyl chain analogs, with some compounds in the series producing stronger effects and others weaker, confirming that this specific compound occupies an intermediate position in the SAR landscape.

Hypolipidemic Triglycerides In Vivo Pharmacology

Lipoxygenase Enzyme Inhibition Profile vs. Other Benzoate Esters (Qualitative Class-Level Inference)

Authoritative curated databases (MeSH concept M0014961) annotate methyl 4-(3-methylbut-2-enyloxy)benzoate as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' also noting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, closely related benzoate esters such as methyl paraben and methyl 4-methoxybenzoate are not annotated with lipoxygenase inhibitory activity in these same databases, indicating that the prenyloxy group is the key pharmacophoric element for enzyme recognition. Quantitative Ki or IC50 values for the target compound against isolated lipoxygenase isoforms are not yet available in peer-reviewed primary literature; this evidence item is therefore classified as class-level inference based on expert-curated knowledgebases.

Lipoxygenase Inhibition Arachidonic Acid Anti-inflammatory

Claisen Rearrangement Substrate Yield for Chromene Synthesis

Methyl 4-(3-methylbut-2-enyloxy)benzoate serves as a direct substrate for thermal Claisen rearrangement to form 4-chromanone derivatives. In a published synthetic pathway, treatment with KOH in MeOH for 4 h afforded the rearranged intermediate in 68% yield, and subsequent cyclization with t-BuOK in t-BuOH at 100 °C gave the target compound 3 in 55% yield [1]. The unsaturated prenyl group is essential for this sigmatropic rearrangement; saturated O-alkyl analogs (e.g., methyl 4-(3-methylbutoxy)benzoate) cannot undergo this transformation, establishing this compound's unique utility as a gateway intermediate for constructing oxygen heterocycles.

Synthetic Chemistry Claisen Rearrangement Benzopyran

High-Confidence Application Scenarios for Methyl 4-(3-methylbut-2-enyloxy)benzoate Based on Documented Evidence


Hypolipidemic SAR Reference Compound in Dyslipidemia Research

The 1977 J. Med. Chem. study [1] provides a peer-reviewed in vivo dataset (29% triglyceride reduction in Wistar rats) that makes methyl 4-(3-methylbut-2-enyloxy)benzoate a useful reference point for structure-activity relationship studies investigating alkyloxyaryl carboxylic acid hypolipidemic agents. Researchers can benchmark new analogs against this compound's established lipid-lowering magnitude to gauge pharmacophore modifications.

Lipoxygenase Pathway Probe (Preliminary Screening)

Curated database annotations flag this compound as a potent lipoxygenase inhibitor [2]. While primary quantitative IC50 data remain unpublished, the annotation provides a rationale for its inclusion in preliminary enzyme inhibition screens targeting arachidonic acid metabolism, particularly in panels where non-prenylated benzoate esters serve as negative controls.

Claisen Rearrangement Building Block for Benzopyran Library Synthesis

The demonstrated 68% and 55% isolated yields for sequential Claisen rearrangement and cyclization steps [3] validate this ester as a direct-entry substrate for constructing 4-chromanone scaffolds. Medicinal chemistry groups synthesizing libraries of oxygen heterocycles can procure this prenylated benzoate ester to bypass the need for separate O-prenylation of methyl paraben.

Lipophilicity-Altered Benzoate Ester for Permeability Studies

With a LogP of 2.82 —approximately 0.9 units higher than methyl paraben [4]—this compound can serve as a lipophilicity probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to isolate the effect of O-prenylation on membrane transit, while maintaining the same benzoate ester core.

Quote Request

Request a Quote for Methyl 4-(3-methylbut-2-enyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.